4-(2-aminoethylamino)-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-(2-aminoethylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c10-3-4-12-7-2-1-6(9(11)14)5-8(7)13(15)16/h1-2,5,12H,3-4,10H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWABRQLBQMSCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethylamino)-3-nitrobenzamide typically involves multiple steps One common method starts with the nitration of benzamide to introduce the nitro group at the 3-positionThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethylamino)-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-aminoethylamino)-3-aminobenzamide, while substitution reactions can introduce various functional groups at the amine positions .
Scientific Research Applications
4-(2-aminoethylamino)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(2-aminoethylamino)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2-aminoethylamino)-3-nitrobenzamide with structurally related nitrobenzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Findings from Comparative Analysis
Bioactivity and Target Specificity Kinase Inhibition: 4-(Cyclopentylamino)-3-nitrobenzamide () exhibits kinase inhibitory activity due to its secondary amine and nitro groups, which enhance binding to ATP pockets in kinases. Anticancer Activity: N-(4-Bromophenyl)-3-nitrobenzamide () shows antiproliferative effects against cancer cell lines, attributed to halogen bonding (bromine) and nitro group bioreduction. The aminoethylamino group in the target compound could introduce redox activity, generating reactive intermediates for enhanced cytotoxicity . Antimicrobial Potential: Ethoxy and ethylphenyl substituents () improve membrane permeability in Gram-positive bacteria. The hydrophilic aminoethylamino group may limit such penetration but could enhance water solubility for systemic applications .
Chemical Reactivity Nitro Group Reduction: The nitro group in all analogs can undergo enzymatic reduction to form reactive intermediates (e.g., hydroxylamines), which interact with DNA or proteins. Electron-donating groups like aminoethylamino (target compound) may accelerate reduction kinetics compared to halogenated analogs . Substituent Effects on Stability: Halogenated derivatives (e.g., ) exhibit higher thermal stability due to halogen-induced resonance effects. Aminoethylamino substituents may increase susceptibility to oxidation or hydrolysis .
Pharmacokinetic Properties Solubility: The aminoethylamino group enhances aqueous solubility compared to cyclopentylamino () or bromophenyl () substituents, which are more lipophilic. Metabolism: Halogenated analogs () show slower hepatic clearance due to halogen resistance to oxidative metabolism. The target compound’s primary amine may undergo faster N-acetylation or deamination .
Unique Advantages of 4-(2-Aminoethylamino)-3-Nitrobenzamide
Enhanced Solubility: The aminoethylamino group improves water solubility compared to halogenated or alkylated analogs, facilitating formulation for intravenous or oral delivery.
Dual Functional Groups: The combination of nitro (electron-withdrawing) and aminoethylamino (electron-donating) groups enables diverse reactivity, including participation in redox cycling and hydrogen bonding.
Tunable Bioactivity: Structural modifications to the aminoethyl chain (e.g., acetylation) could balance solubility and membrane permeability for targeted applications.
Q & A
Q. Basic Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) with UV detection at 254 nm resolves impurities (<0.5% area) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 265.1 for the base compound) .
How does the electronic nature of the nitro group influence the reactivity of 4-(2-aminoethylamino)-3-nitrobenzamide in nucleophilic substitution reactions?
Advanced Mechanistic Analysis :
The nitro group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic attack but deactivating meta positions. In substitution reactions:
- Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., K₂CO₃/DMF, 120°C) due to the nitro group’s meta-directing effect.
- Competing Pathways : Amide hydrolysis may occur under basic conditions; use aprotic solvents (e.g., DMSO) to favor substitution .
Case Study : Replacement of the nitro group with methoxy via SNAr achieved 72% yield using NaOMe in DMF at 100°C for 24 hours .
What in vitro assays are appropriate for evaluating the anticancer potential of 4-(2-aminoethylamino)-3-nitrobenzamide derivatives?
Q. Advanced Experimental Design :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours. Include cisplatin as a positive control .
- Mechanistic Studies :
- Target Identification : Molecular docking against EGFR or PARP-1, validated by Western blot (e.g., reduced phosphorylated EGFR levels) .
How can researchers resolve discrepancies in reported biological activities of 4-(2-aminoethylamino)-3-nitrobenzamide analogs across studies?
Data Contradiction Analysis :
Common Pitfalls :
- Purity Variability : Impurities >5% skew bioactivity. Validate via HPLC before testing .
- Assay Conditions : Differences in cell culture media (e.g., FBS concentration) alter compound solubility. Standardize protocols (e.g., RPMI-1640 with 10% FBS) .
Meta-Analysis Approach : - Compare logP values (e.g., calculated vs. experimental) to assess bioavailability differences.
- Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features (e.g., nitro position) with activity trends .
What computational methods are suitable for predicting the ADMET properties of 4-(2-aminoethylamino)-3-nitrobenzamide?
Q. Methodological Guidance :
- Software Tools :
- Key Parameters :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
